molecular formula C10H14NO2+ B253328 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridinium

1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridinium

Cat. No. B253328
M. Wt: 180.22 g/mol
InChI Key: YXNGEXMKUJBFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridinium, also known as DMDO-Pyridinium, is a powerful oxidizing agent used in organic synthesis. It is a stable and easy-to-handle reagent that has found broad applications in various chemical transformations.

Mechanism of Action

1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium acts as an oxidizing agent by accepting electrons from the substrate. The oxidation reaction proceeds via a radical cation intermediate, which is formed by the transfer of an electron from the substrate to 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium. The radical cation intermediate then reacts with a nucleophile, such as water or alcohol, to give the oxidized product.
Biochemical and Physiological Effects:
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has no known biochemical or physiological effects. It is a stable and non-toxic reagent that can be safely handled in the laboratory.

Advantages and Limitations for Lab Experiments

1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has several advantages over other oxidizing agents. It is a stable and easy-to-handle reagent that can be synthesized in high purity. 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium is also a powerful oxidizing agent that can be used in a wide range of chemical transformations. However, 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has some limitations. It is a relatively expensive reagent and requires special handling and storage conditions.

Future Directions

1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has great potential for future research. One future direction is the development of new synthetic methods using 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium as an oxidizing agent. Another direction is the application of 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium in the synthesis of new pharmaceuticals and natural products. 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium can also be used in the development of new materials, such as graphene oxide and carbon nanotubes. Finally, further research can be done to optimize the synthesis and handling of 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium to reduce its cost and increase its efficiency.

Synthesis Methods

1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium can be synthesized by reacting pyridine with 2-methyl-1,3-dioxolane in the presence of methyltrioxorhenium(VII) and oxygen. The reaction proceeds via the formation of a pyridinium salt intermediate, which is then oxidized by the methyltrioxorhenium(VII) to give 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium. This method is efficient and yields high purity 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium.

Scientific Research Applications

1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has been extensively used as a powerful oxidizing agent in organic synthesis. It is used in the synthesis of various organic compounds, including heterocyclic compounds, natural products, and pharmaceuticals. 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has also been used in the synthesis of graphene oxide and carbon nanotubes. In addition, 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has been used in the oxidation of alcohols, aldehydes, and ketones, as well as in the epoxidation of alkenes.

properties

Product Name

1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridinium

Molecular Formula

C10H14NO2+

Molecular Weight

180.22 g/mol

IUPAC Name

1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridin-1-ium

InChI

InChI=1S/C10H14NO2/c1-10(12-7-8-13-10)9-3-5-11(2)6-4-9/h3-6H,7-8H2,1-2H3/q+1

InChI Key

YXNGEXMKUJBFDR-UHFFFAOYSA-N

SMILES

CC1(OCCO1)C2=CC=[N+](C=C2)C

Canonical SMILES

CC1(OCCO1)C2=CC=[N+](C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.